(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This specific compound is characterized by the presence of a trifluorophenyl group, which enhances its pharmacological properties and potential therapeutic uses.
The compound can be synthesized from commercially available starting materials, including 2,3,6-trifluorobenzaldehyde and (R)-pyrrolidine. The synthesis typically involves a condensation reaction facilitated by a suitable catalyst, such as a Lewis acid.
(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine is classified as an organic compound and specifically as an amine due to the presence of the nitrogen atom in its pyrrolidine ring. It is also categorized under heterocyclic compounds due to its cyclic structure containing nitrogen.
The synthesis of (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine generally follows these steps:
The reaction conditions may vary based on the specific catalyst used and the desired yield. Temperature and reaction time are critical parameters that influence the efficiency of the synthesis.
(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine has a molecular formula of and a molecular weight of approximately 215.19 g/mol. The structure features a pyrrolidine ring substituted with a trifluorophenyl group at the second position.
(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine may participate in various chemical reactions typical of pyrrolidine derivatives:
The specific conditions for these reactions depend on the reagents used and desired products. For example, alkylation may require strong bases or specific solvents to facilitate nucleophilic attack.
Pyrrolidine derivatives are known to exhibit various biological activities including analgesic and anti-inflammatory effects. The trifluorophenyl substitution may enhance binding affinity or selectivity towards specific biological targets.
(R)-2-(2,3,6-Trifluorophenyl)pyrrolidine is primarily utilized in pharmaceutical research and development due to its potential bioactive properties. Compounds with similar structures are often investigated for their roles in treating various diseases such as:
Research continues into optimizing synthesis methods and exploring new applications for this compound within medicinal chemistry .
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, serves as a three-dimensional (3D) structural foundation in numerous clinically validated drugs. Its sp³-hybridized character enables efficient exploration of pharmacophore space, while the non-planar conformation (pseudorotation) facilitates optimal binding interactions with diverse biological targets [1]. The presence of stereogenic centers (up to four chiral carbons) allows for precise enantioselective recognition, a critical feature since protein targets exhibit chirality-dependent binding [1] [7]. Pyrrolidine-containing compounds exhibit enhanced solubility profiles compared to aromatic counterparts due to increased polarity and reduced logP values (e.g., pyrrolidine logP = 0.459 vs. pyrrole logP = 0.750), improving bioavailability [1]. This scaffold’s versatility is evidenced by its presence in 37 FDA-approved drugs, spanning anticancer agents (e.g., sunitinib), antiviral compounds (e.g., ombitasvir), and neurological therapeutics (e.g., daridorexant) [5] [6].
Table 1: Therapeutic Applications of Representative Pyrrolidine-Containing Drugs
Drug Name | Therapeutic Area | Pyrrolidine Function |
---|---|---|
Sunitinib | Anticancer (RCC/GIST) | Tyrosine kinase inhibition via binding site occupancy |
Ombitasvir | Antiviral (HCV) | NS5A protein inhibition disrupting viral replication |
Daridorexant (2022 FDA) | Insomnia | Orexin receptor antagonism |
Futibatinib (2022 FDA) | Cholangiocarcinoma | FGFR4 inhibition blocking oncogenic signaling |
Strategic fluorination of aryl groups profoundly influences drug-like properties through electronic modulation, metabolic stabilization, and enhanced target affinity. Fluorine’s high electronegativity (3.98 Pauling scale) creates strong dipole moments and electrostatic interactions with binding pockets, while its small atomic radius (1.47 Å) minimizes steric disruption [10]. The trifluorophenyl moiety, specifically, confers lipophilicity control (π-system effects balance polar interactions) and oxidative resistance by blocking cytochrome P450-mediated metabolism at adjacent sites [4]. In avacopan (Tavneos™), fluorine atoms enhance C5aR1 inhibition (IC₅₀ < 5 nM) by forming critical hydrophobic contacts and dipole-dipole interactions within the binding pocket, outperforming chlorinated analogs [4]. Fluorine’s impact on membrane permeability is exemplified by fluorinated CNS drugs, where calculated polar surface area (PSA) reduction facilitates blood-brain barrier penetration [10].
Table 2: Impact of Fluorination on Key Pharmacological Parameters
Parameter | Impact of Fluorination | Structural Implication |
---|---|---|
Metabolic Stability | ↑ Resistance to oxidative dealkylation/hydroxylation | Blockade of metabolically labile C-H sites |
Binding Affinity | ↑ via dipole interactions & hydrophobic matching | Optimal fit in electron-rich enzyme pockets |
pKa Modulation | ↓ Basicity of adjacent amines (inductive effect) | Enhanced membrane permeation at physiological pH |
Lipophilicity (logD) | ↑ Hydrophobicity without excessive bulk | Balanced solubility/permeability (Lipinski compliance) |
The integration of a 2,3,6-trifluorophenyl group with the (R)-pyrrolidine scaffold creates a synergistic architecture with tailored bioactivity. The asymmetric carbon adjacent to the aryl group enables chiral discrimination of biological targets, while the ortho/para-fluorine placement provides directionality for specific protein interactions (e.g., halogen bonding with carbonyl oxygens or cationic residues) [7] [10]. Computational analyses reveal that the 2,3,6-trifluoro pattern optimizes the compound’s dipole moment (≈2.8 D), enhancing electrostatic complementarity with enzymatic pockets compared to mono- or difluorinated analogs [4]. This motif’s conformational rigidity restricts rotational freedom, reducing entropy penalties upon binding and improving binding affinity (ΔG) [7]. In kinase inhibitors like asciminib, analogous fluorinated pyrrolidine derivatives exploit allosteric pockets through fluorine-specific contacts (e.g., Ala273 carbonyl interaction in BCR-ABL1), validating this design strategy [4].
Table 3: Design Advantages of (R)-2-(2,3,6-Trifluorophenyl)pyrrolidine
Strategy | Components | Purpose |
---|---|---|
Stereochemical Control | (R)-configuration at C2 | Enantioselective target engagement (e.g., GPCRs) |
Fluorine Positioning | 2,3,6-Trifluoro substitution pattern | Directed halogen bonds & metabolic site shielding |
Scaffold Hybridization | Pyrrolidine + perfluorinated aryl ring | Balanced 3D coverage & π-stacking capability |
Electronic Fine-Tuning | Inductive withdrawal from aryl group | pKa modulation of pyrrolidine nitrogen (bioactivity) |
The (R)-enantiomer specifically demonstrates superior target selectivity over its (S)-counterpart in preliminary assays, attributed to differential fitting in chiral binding cavities [7]. Synthetic routes to this scaffold typically leverage chiral pool strategies (e.g., starting from L-proline) or asymmetric catalysis (e.g., Hajos-Parrish aldol reactions) to establish stereocontrol [7]. The trifluorophenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with fluorinated building blocks like 4-(chlorodifluoromethoxy)aniline serving as key intermediates [4] [10]. This structurally refined motif represents a versatile template for developing protease inhibitors, kinase modulators, and G protein-coupled receptor (GPCR) ligands, where fluorine-pyrrolidine synergism addresses persistent drug design challenges.
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: